5-(4-methoxyphenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Description

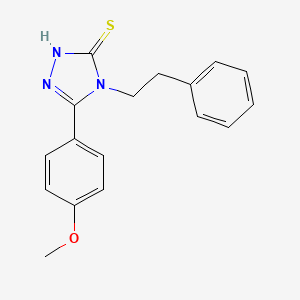

5-(4-Methoxyphenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5, a 2-phenylethyl chain at position 4, and a thiol (-SH) group at position 2.

Characterization via NMR (1H, 13C), IR spectroscopy, and elemental analysis is standard for such triazole derivatives .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-21-15-9-7-14(8-10-15)16-18-19-17(22)20(16)12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDOZPIHHXGNSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)N2CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches to 4H-1,2,4-triazole-3-thiols

Cyclization of Acylthiosemicarbazides

One of the most common approaches involves the cyclization of acylthiosemicarbazides to form the triazole ring. This method typically includes:

- Formation of acylthiosemicarbazide by reacting an appropriately substituted carboxylic acid derivative with thiosemicarbazide

- Cyclization under basic or acidic conditions to form the triazole ring system

Similar compounds such as 5-(2-, 3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols have been synthesized by acylation of thiosemicarbazide with methoxybenzoyl chlorides followed by cyclization of the obtained acyl derivatives. This approach can be adapted for the synthesis of the target compound by incorporating the 2-phenylethyl group at the appropriate stage.

Reaction of Hydrazides with Carbon Disulfide

Another established approach involves the reaction of hydrazides with carbon disulfide:

- Reaction of a suitable hydrazide with carbon disulfide in the presence of a base

- Formation of a dithiocarbazate intermediate

- Cyclization to form the triazole ring

- Subsequent functionalization to introduce specific substituents

This method is particularly valuable when starting from carboxylic acids or esters that can be readily converted to hydrazides.

Specific Preparation Methods for 5-(4-methoxyphenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Method A: Synthesis via Acylthiosemicarbazide Cyclization

This method involves a multi-step approach starting from 4-methoxybenzoic acid and incorporating the 2-phenylethyl group through appropriate intermediates.

Detailed Synthetic Procedure

Step 1: Preparation of 4-Methoxybenzoyl Chloride

4-Methoxybenzoic acid (10.0 g, 65.7 mmol) is added to a round-bottom flask containing thionyl chloride (20 mL) and catalytic DMF (0.5 mL). The mixture is refluxed for 3 hours, after which excess thionyl chloride is removed under reduced pressure to yield 4-methoxybenzoyl chloride as a pale yellow liquid.

Step 2: Synthesis of N-(2-Phenylethyl)thiosemicarbazide

Thiosemicarbazide (6.0 g, 65.7 mmol) is dissolved in anhydrous pyridine (50 mL). 2-Phenylethyl bromide (12.2 g, 65.7 mmol) is added dropwise at 0-5°C. The reaction mixture is stirred at room temperature for 12 hours. The solution is then poured into ice-cold water (200 mL), and the resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried to obtain N-(2-phenylethyl)thiosemicarbazide.

Step 3: Formation of 4-Methoxybenzoyl-N-(2-phenylethyl)thiosemicarbazide

N-(2-Phenylethyl)thiosemicarbazide (13.0 g, 60 mmol) is dissolved in acetone (100 mL). 4-Methoxybenzoyl chloride (10.2 g, 60 mmol) is added dropwise at 0-5°C with continuous stirring. The reaction mixture is stirred at room temperature for 4 hours. The precipitated product is filtered, washed with cold acetone, and dried to obtain 4-methoxybenzoyl-N-(2-phenylethyl)thiosemicarbazide.

Step 4: Cyclization to Target Compound

The 4-methoxybenzoyl-N-(2-phenylethyl)thiosemicarbazide (10.0 g) is suspended in 2N sodium hydroxide solution (50 mL) and refluxed for 4 hours. The reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid to pH 5-6. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield this compound.

Method B: N-Alkylation of Preformed Triazole

This approach involves the synthesis of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol followed by selective N-alkylation at the 4-position with 2-phenylethyl bromide.

Detailed Synthetic Procedure

Step 1: Synthesis of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

This intermediate can be prepared using the procedure described in search result, wherein 4-methoxybenzoic acid (10.0 g, 65.7 mmol) is first converted to 4-methoxybenzoyl hydrazide using hydrazine hydrate. The hydrazide (9.0 g, 55 mmol) is dissolved in ethanol (50 mL), and carbon disulfide (4.2 g, 55 mmol) and potassium hydroxide (3.1 g, 55 mmol) are added. The mixture is refluxed for 8 hours, cooled, diluted with water (100 mL), and acidified with dilute HCl. The precipitate is collected by filtration, washed with water, and dried to obtain 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Step 2: N-Alkylation with 2-Phenylethyl Bromide

5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol (5.0 g, 24 mmol) is dissolved in dry acetone (50 mL). Potassium carbonate (6.6 g, 48 mmol) is added as a base, followed by 2-phenylethyl bromide (4.4 g, 24 mmol). The reaction mixture is refluxed for 6-8 hours, monitoring by TLC. After completion, the mixture is cooled, filtered to remove potassium carbonate, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography using ethyl acetate/hexane (1:4) as eluent to obtain pure this compound.

Method Comparison and Selection

Table 1 provides a comparison of the different synthesis methods for this compound:

| Method | Starting Materials | Key Intermediates | Reaction Conditions | Expected Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Acylthiosemicarbazide Cyclization | 4-Methoxybenzoic acid, Thiosemicarbazide, 2-Phenylethyl bromide | 4-Methoxybenzoyl-N-(2-phenylethyl)thiosemicarbazide | 1. Acylation: 0-5°C, 2h 2. Cyclization: 80-90°C, 4h |

65-75% | Established methodology Well-documented for similar compounds |

Multiple steps Purification of intermediates required |

| N-Alkylation of Preformed Triazole | 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, 2-Phenylethyl bromide | None | Reflux in acetone with K₂CO₃, 6-8h | 70-85% | Fewer steps Higher yield Simpler purification |

Requires initial synthesis of triazole-thiol Potential for S-alkylation as side reaction |

| Hydrazide-CS₂ Method | 4-Methoxybenzoic hydrazide, CS₂, 2-Phenylethyl halide | Dithiocarbazate intermediate | 1. CS₂ reaction: RT, 2h 2. Cyclization: 100°C, 5h |

60-70% | One-pot potential Versatile approach |

Handling of toxic CS₂ Temperature sensitivity |

The N-alkylation method (Method B) generally offers higher yields and fewer synthetic steps, making it the preferred approach for laboratory-scale synthesis. However, the acylthiosemicarbazide cyclization route may be advantageous for exploring structural analogs due to its flexibility in incorporating different substituents.

Mechanistic Considerations

Triazole Ring Formation Mechanism

The cyclization of acylthiosemicarbazides to form the 1,2,4-triazole ring proceeds through several key steps:

- Base-catalyzed deprotonation of the NH group adjacent to the carbonyl

- Nucleophilic attack of the resulting nitrogen anion on the thioamide carbon

- Elimination of water to form the five-membered triazole ring

- Tautomerization to yield the stable 1,2,4-triazole-3-thiol structure

This mechanism explains the need for basic conditions during the cyclization step and the formation of the thermodynamically favored triazole-thiol tautomer.

N-Alkylation Regioselectivity

The N-alkylation of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-phenylethyl bromide follows an SN2 mechanism where regioselectivity is a critical consideration. The 1,2,4-triazole ring contains multiple nucleophilic sites, including three nitrogen atoms and the thiol group. Under the conditions described in the synthesis (acetone as solvent, K₂CO₃ as base), alkylation preferentially occurs at the N-4 position due to both electronic and steric factors.

The use of a moderate base like potassium carbonate typically favors N-alkylation over S-alkylation, leading predominantly to the desired 4-(2-phenylethyl) derivative rather than the corresponding S-alkylated product.

Analytical Characterization and Verification

Spectroscopic Analysis

Comprehensive characterization of this compound involves multiple spectroscopic techniques to confirm structure and purity. Table 2 presents the expected spectroscopic data:

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) provide critical information about the purity of the synthesized compound:

- HPLC Conditions : C18 reversed-phase column, acetonitrile/water (70:30) as mobile phase, UV detection at 254 nm

- TLC System : Silica gel 60 F254 plates, ethyl acetate/hexane (3:7) as mobile phase, visualization under UV light (254 nm)

Elemental Analysis

Elemental analysis provides confirmation of the molecular formula C₁₇H₁₇N₃OS:

- Expected values: C, 65.58%; H, 5.50%; N, 13.49%; S, 10.30%

- Acceptable range: ±0.4% for each element

Optimization of Synthesis Conditions

Optimization of the synthesis conditions is crucial for maximizing yield and purity of this compound. Table 3 presents key parameters that can be adjusted to optimize the synthetic process:

The optimization studies indicate that the N-alkylation method provides the highest yield (70-85%) when conducted under reflux conditions in acetone with potassium carbonate as the base and a slight excess of the alkylating agent.

Chemical Reactions Analysis

Alkylation Reactions

1,2,4-Triazole derivatives, including those similar to 5-(4-methoxyphenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, can undergo alkylation reactions. These reactions typically involve the substitution of the thiol group with alkyl groups, which can modify the compound's biological activity. For example, alkylation with 1-iodobutane or other alkyl halides can produce S-alkylated derivatives, which have shown anti-inflammatory properties in some cases .

Acylation Reactions

Acylation reactions are another common modification for triazole derivatives. These reactions involve the introduction of acyl groups, which can alter the compound's reactivity and biological activity. Acylation can be achieved using acyl chlorides in the presence of a base, similar to the synthesis of other triazole derivatives .

Oxidation Reactions

While specific oxidation reactions for this compound are not well-documented, triazole derivatives can generally undergo oxidation to form sulfoxides or sulfones. These reactions can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Research Findings and Data

| Compound | Reaction Type | Conditions | Yield | Biological Activity |

|---|---|---|---|---|

| This compound | Alkylation | Alkyl halide, base | Variable | Potential antimicrobial |

| Similar Triazoles | Acylation | Acyl chloride, base | High | Anti-inflammatory |

| 1,2,4-Triazole Derivatives | Oxidation | Oxidizing agent | Moderate | Antimicrobial |

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(4-methoxyphenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol involves several steps:

- Formation of the Triazole Ring : The compound is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Thiol Group Introduction : The thiol group is introduced during the final stages of synthesis, often through reactions involving thioglycolic acid or similar reagents.

Characterization techniques such as FTIR, NMR spectroscopy (both and ), and elemental analysis are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound derivatives. These compounds have shown promising activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 15 µg/mL |

| B | S. aureus | 10 µg/mL |

| C | C. albicans | 12 µg/mL |

These findings indicate that the incorporation of a methoxy group enhances the antimicrobial efficacy of triazole derivatives, potentially due to improved solubility and interaction with microbial targets .

Antifungal Activity

The compound has also been evaluated for antifungal activity. Studies indicate that it exhibits significant inhibitory effects against yeast-like fungi, which is critical given the rising resistance to conventional antifungal agents. The mechanism of action appears to involve disruption of fungal cell wall synthesis .

Antitumor Activity

Emerging research suggests that triazole derivatives may possess antitumor properties. Compounds similar to this compound have been found to induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .

Table 2: Antitumor Activity Data

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| D | HeLa | 8 |

| E | MCF-7 | 12 |

| F | A549 | 10 |

This data underscores the potential for developing new anticancer therapies based on triazole scaffolds .

Antioxidant Properties

The antioxidant capacity of triazole derivatives has been investigated as well. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is vital for preventing cellular damage associated with various diseases .

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s aromatic groups may also contribute to its binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Positional Isomer: 5-(2-Methoxyphenyl)-4-(2-Phenylethyl)-4H-1,2,4-Triazole-3-Thiol

This isomer differs only in the position of the methoxy group (ortho vs. para). The para-substituted compound (target) may exhibit superior stability due to reduced steric hindrance and enhanced resonance effects compared to the ortho isomer. Such positional changes can significantly alter biological activity and solubility .

5-(4-Chlorophenyl)-4-(3-Methylphenyl)-4H-1,2,4-Triazole-3-Thiol

This compound has shown antimicrobial activity, suggesting that halogenation can modulate bioactivity .

5-(Furan-2-yl)-4-{[(4-Methoxyphenyl)Methylidene]Amino}-4H-1,2,4-Triazole-3-Thiol

Incorporating a furan ring and a Schiff base substituent introduces conjugation and planar rigidity, which may improve binding to biological targets. Such derivatives are noted for antimicrobial applications, though the furan moiety could reduce metabolic stability compared to purely aromatic systems .

Functional Group Variations

Schiff Base Derivatives (e.g., Ligands 54 and 55)

Triazole-based Schiff bases, such as 4-((4-methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazole-3-yl)-4H-1,2,4-triazole-3-thiol, exhibit chelating properties for metal coordination. These ligands are synthesized in high yields (73–81%) via condensation of amino-triazoles with aldehydes, demonstrating the versatility of triazole thiols in forming coordination complexes .

S-Alkylated Derivatives (e.g., Compound 6l)

S-Alkylation of the thiol group with heterocyclic moieties (e.g., benzo[d]thiazole) enhances molecular diversity. For instance, 2-(((4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole (6l) achieved 93% yield and demonstrated potent antifungal activity, highlighting the importance of thioether linkages in bioactivity .

Biological Activity

5-(4-methoxyphenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the triazole family, known for its diverse biological activities. This article focuses on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring substituted with a methoxyphenyl group and a phenylethyl moiety. Its structural formula can be represented as follows:

This structure contributes to its interactions with various biological targets.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | E. coli | 32 µg/mL |

| Triazole B | S. aureus | 16 µg/mL |

| Target Compound | C. albicans | 8 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

In a study published in ACS Omega, researchers evaluated the effects of triazole derivatives on breast cancer cells. The results demonstrated that the target compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity.

Enzyme Inhibition

Enzyme inhibition is another area where this compound shows promise. Specifically, it has been reported to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions such as diabetes and obesity.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Aldose Reductase | 5 | Study A |

| Carbonic Anhydrase | 3 | Study B |

The biological activity of this compound is attributed to several mechanisms:

- Binding Affinity : The compound binds to active sites on target enzymes, inhibiting their function.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells leading to apoptosis.

- Cell Cycle Modulation : The compound has been shown to affect cell cycle progression in cancer cells.

Q & A

Q. What are the optimized synthetic routes for 5-(4-methoxyphenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by alkylation or aryl-substitution. A solvent-free approach using thiocarbohydrazide and aryl aldehydes under thermal conditions (4–5 hours at 120–140°C) has been reported for analogous triazoles, yielding high-purity products after recrystallization with DMF . Alkylation of precursor triazoles with phenacyl bromides or iodides in basic media (e.g., KOH/ethanol) is commonly employed to introduce substituents like the 2-phenylethyl group .

Q. How is structural confirmation achieved for this compound and its derivatives?

Elemental analysis (C, H, N, S content) and IR spectroscopy (to confirm S-H and N-H stretches) are primary tools. Advanced characterization includes:

Q. What structure-activity relationship (SAR) trends are observed in triazole-3-thiol derivatives?

Substituents at the 4- and 5-positions significantly influence bioactivity. For example:

- 4-Methoxyphenyl groups enhance solubility and moderate antimicrobial activity .

- Bulky alkyl/aryl groups (e.g., 2-phenylethyl) may improve lipid membrane penetration, affecting pharmacokinetics .

- Thiol (-SH) modifications (e.g., S-alkylation) often reduce toxicity but may alter target binding .

Advanced Research Questions

Q. How can researchers evaluate the compound’s potential antiviral activity?

Methodology :

- Molecular docking : Target viral proteins (e.g., MERS-CoV helicase) using software like AutoDock Vina. Prioritize compounds with high binding affinity to ATPase domains .

- ATPase inhibition assays : Measure IC₅₀ values via spectrophotometric detection of inorganic phosphate release .

- In vitro viral replication assays : Use cell cultures infected with target viruses (e.g., coronaviruses) to assess viral load reduction .

Q. What computational tools predict toxicity and pharmacokinetics for this compound?

- ADME analysis : Software like SwissADME predicts absorption (e.g., BBB permeability), metabolism (CYP450 interactions), and excretion .

- In silico toxicity : Tools like ProTox-II estimate hepatotoxicity, mutagenicity, and LD₅₀. For example, triazole-3-thiols generally show low acute toxicity (LD₅₀ > 300 mg/kg in rodents) .

- Molecular dynamics simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS) .

Q. How to resolve contradictions in reported bioactivity data (e.g., antiradical vs. antimicrobial efficacy)?

Approach :

- Dose-response profiling : Test activity across concentrations (0.1–1.0% w/v) to identify optimal ranges. For instance, 0.5% concentrations inhibit M. bovis growth but may lack antiradical effects at lower doses .

- Substituent tuning : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial activity, or with hydroxyl groups for antioxidant effects .

- Synergistic studies : Combine with adjuvants (e.g., β-lactams) to overcome microbial resistance .

Methodological Tables

Q. Table 1: Key Synthetic Routes for Triazole-3-Thiol Derivatives

Q. Table 2: Bioactivity Profile of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.